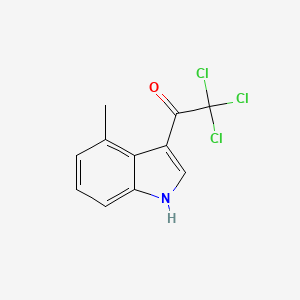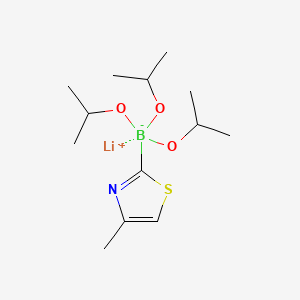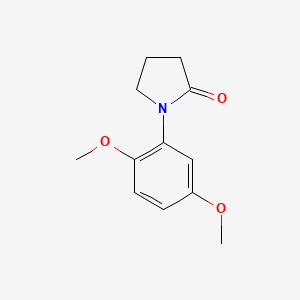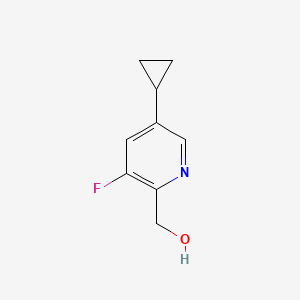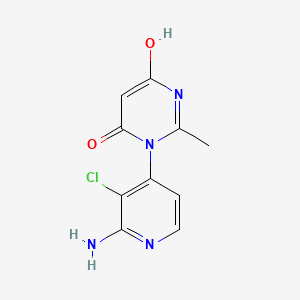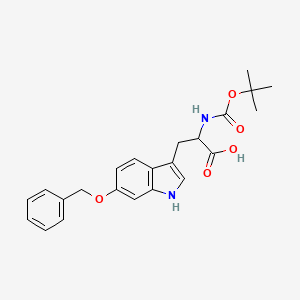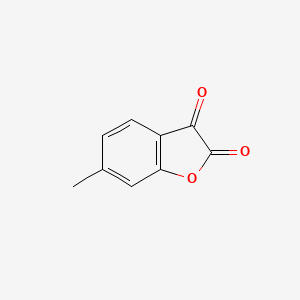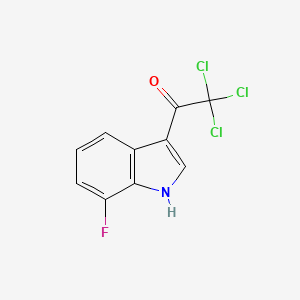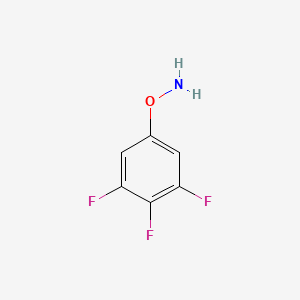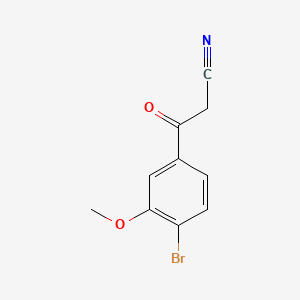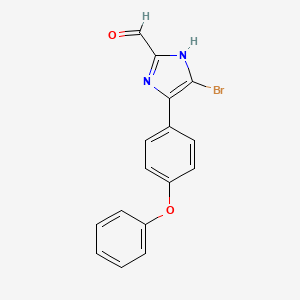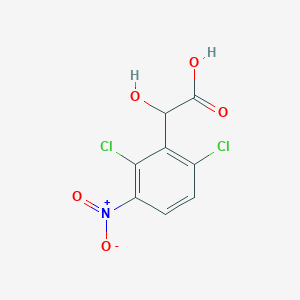
2,6-Dichloro-3-nitromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3-nitromandelic acid is an organic compound characterized by the presence of two chlorine atoms, a nitro group, and a mandelic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-nitromandelic acid typically involves the nitration of 2,6-dichloromandelic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process is carried out under controlled temperature conditions to ensure the selective nitration of the mandelic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3-nitromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,6-dichloro-3-aminomandelic acid.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2,6-dichloro-3-aminomandelic acid.
Substitution: Formation of various substituted mandelic acid derivatives.
Applications De Recherche Scientifique
2,6-Dichloro-3-nitromandelic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3-nitromandelic acid involves its interaction with specific molecular targets and pathways. The nitro group and chlorine atoms play a crucial role in its reactivity and interactions. The compound may exert its effects through the modulation of enzymatic activities or by binding to specific receptors, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-3-nitrobenzoic acid: Similar in structure but lacks the mandelic acid moiety.
2,6-Dichloro-3-nitropyridine: Contains a pyridine ring instead of the mandelic acid structure.
2,6-Dichloro-3-nitrophenol: Similar nitro and chlorine substitution pattern but with a phenol group.
Uniqueness
2,6-Dichloro-3-nitromandelic acid is unique due to the presence of both the mandelic acid moiety and the nitro group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H5Cl2NO5 |
|---|---|
Poids moléculaire |
266.03 g/mol |
Nom IUPAC |
2-(2,6-dichloro-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5Cl2NO5/c9-3-1-2-4(11(15)16)6(10)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Clé InChI |
PLWDLTIQNMJZBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(C(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



